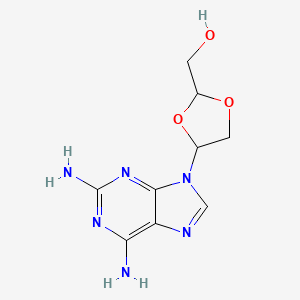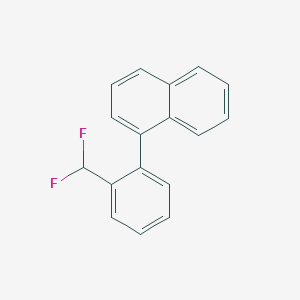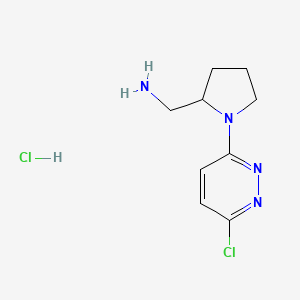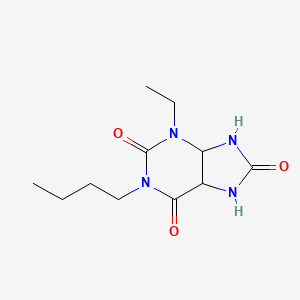![molecular formula C14H14O2S B11863846 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- CAS No. 66137-78-8](/img/structure/B11863846.png)
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound features a naphthalenedione core with a methyl group and an isopropylthio group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone as the core structure.
Methylation: A methyl group is introduced at the 2-position of the naphthoquinone ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The isopropylthio group is introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the methylated naphthoquinone with isopropylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, which is the basis for its antimicrobial and anticancer activities. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: This compound has a hydroxy group instead of the isopropylthio group, which alters its chemical and biological properties.
1,4-Naphthalenedione, 2,3-dimethyl-: This compound has two methyl groups, which affects its reactivity and applications.
Uniqueness
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66137-78-8 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-8(2)17-14-9(3)12(15)10-6-4-5-7-11(10)13(14)16/h4-8H,1-3H3 |
InChI Key |
JBMPJFZKNXELGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)




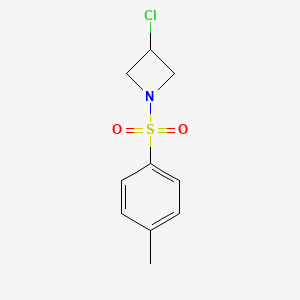
![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)

